molecular formula C21H17N3 B14745287 N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline CAS No. 5025-36-5

N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline

Cat. No.: B14745287
CAS No.: 5025-36-5
M. Wt: 311.4 g/mol
InChI Key: ARIIZXOFESAGHK-UHFFFAOYSA-N
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Description

N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline is a compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic compounds containing a pyrrole ring fused to benzene to form 2,3-benzopyrrole. This compound is of interest due to its potential biological and pharmacological activities, which are characteristic of many indole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline typically involves the condensation of 2-phenylindole-3-carbaldehyde with aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions . The solvent used can vary, but common choices include ethanol or methanol. The reaction mixture is heated to reflux for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline involves its interaction with various molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, which can lead to various biological effects. For example, it can inhibit enzymes or modulate receptor activity, leading to its observed pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-phenyl-1H

Properties

CAS No.

5025-36-5

Molecular Formula

C21H17N3

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline

InChI

InChI=1S/C21H17N3/c1-3-9-16(10-4-1)21-19(18-13-7-8-14-20(18)23-21)15-22-24-17-11-5-2-6-12-17/h1-15,19,24H

InChI Key

ARIIZXOFESAGHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C2C=NNC4=CC=CC=C4

Origin of Product

United States

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